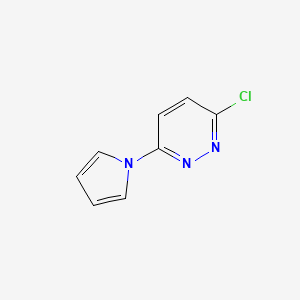

3-Chloro-6-pyrrol-1-yl-pyridazine

描述

Contextual Significance of Pyridazine (B1198779) Scaffolds in Contemporary Chemical and Pharmaceutical Research

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. researchgate.netchemenu.com Pyridazine and its derivatives are key structural features in many biologically active compounds, exhibiting a wide array of pharmacological activities. researchgate.netscirp.org These activities include anti-inflammatory, anticancer, antihypertensive, antimicrobial, and antifungal properties. researchgate.netacs.orgnih.gov

The versatility of the pyridazine nucleus stems from its ability to be easily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. scirp.org The electron-deficient nature of the pyridazine ring also makes it a valuable component in materials science, particularly in the development of molecules with specific electronic and optical properties. mdpi.com Consequently, pyridazine-based compounds are extensively investigated in both pharmaceutical and academic research for the development of new drugs and materials. chemenu.comscirp.org

Role and Importance of Pyrrole (B145914) Moieties in Advanced Chemical Systems and Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is another cornerstone of medicinal chemistry. nih.gov It is a fundamental component of numerous natural products, including heme, chlorophyll, and various alkaloids, and is present in a significant number of synthetic drugs. nih.gov Marketed pharmaceuticals containing the pyrrole moiety include the cholesterol-lowering drug atorvastatin, the anti-inflammatory agent ketorolac, and the anticancer drug sunitinib. mdpi.com

The significance of the pyrrole scaffold lies in its ability to engage in various biological interactions and to modulate key drug-like properties such as solubility, lipophilicity, polarity, and hydrogen-bonding capacity. nih.gov Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. nih.govrsc.org This wide range of applications underscores the pyrrole moiety's importance as a versatile building block in the design of novel therapeutic agents.

Strategic Rationale for Investigating Hybrid Pyrrole-Pyridazine Architectures in Academic Research

The strategy of combining two or more distinct pharmacophores into a single hybrid molecule is a well-established approach in drug discovery aimed at creating compounds with enhanced or novel biological activities. rsc.org The investigation of hybrid architectures incorporating both pyrrole and pyridazine rings is driven by the potential for synergistic effects arising from the unique properties of each heterocycle. nih.gov

The electron-rich character of the pyrrole ring complements the electron-deficient nature of the pyridazine ring, creating a molecular framework with interesting electronic properties that can be exploited in materials science. mdpi.com In medicinal chemistry, the fusion of these two scaffolds has been explored for the development of agents with various therapeutic potentials, such as antihypertensive activity. nih.gov The synthesis of novel spiro-pyrrolopyridazines highlights the potential of this hybrid system to generate diverse and complex structural motifs, which are highly valuable in the search for new drug candidates. tandfonline.com

Delineation of Research Avenues and Objectives for 3-Chloro-6-pyrrol-1-yl-pyridazine

The specific structure of this compound positions it as a valuable intermediate for further chemical exploration. The chlorine atom at the 3-position of the pyridazine ring is a reactive site, making it an excellent handle for introducing new functional groups through various chemical reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net

Key research objectives for this compound include:

Synthesis of Novel Derivatives: Utilizing the reactive chlorine atom to synthesize libraries of new 3-substituted-6-pyrrol-1-yl-pyridazine derivatives. This allows for systematic structure-activity relationship (SAR) studies to identify compounds with optimized biological activity.

Development of Biologically Active Agents: Screening the synthesized derivatives for a range of pharmacological activities, drawing upon the known potential of both pyridazine and pyrrole scaffolds in areas like oncology and infectious diseases. researchgate.netnih.gov

Use as a Molecular Building Block: Employing this compound as a foundational scaffold for constructing more complex molecules, including targeted protein degraders and other advanced therapeutic modalities. calpaclab.com

Coordination Chemistry: Investigating its ability to act as a ligand for metal ions. A structurally similar compound, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, has been successfully used to form ruthenium complexes, suggesting a similar potential for this compound in catalysis or the development of metallodrugs. researchgate.net

Through these research avenues, this compound serves as a pivotal starting point for the discovery and development of novel compounds with potential applications in both medicine and materials science.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Chloro-6-hydrazinopyridazine |

| 3-Chloro-6-iodopyridazine |

| 3-Chloro-6-methylpyridazine |

| This compound |

| 3-chloro-6-(1H-pyrazol-1-yl)pyridazine |

| Atorvastatin |

| Chlorophyll |

| Heme |

| Ketorolac |

| Sunitinib |

| 3-chloro-6-(chloromethyl)pyridazine hydrochloride |

| 3-chloro-6-(pyridin-3-yl)pyridazine |

| 3-chloro-6-(piperazin-1-yl)pyridazine hydrochloride |

Structure

3D Structure

属性

IUPAC Name |

3-chloro-6-pyrrol-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIVORYEWIDSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507298 | |

| Record name | 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-76-4 | |

| Record name | 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 6 Pyrrol 1 Yl Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridazine (B1198779) C-3 Position

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of the electronegative chlorine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C-3 position. This reactivity allows for the displacement of the chloro substituent by a variety of nucleophiles. dur.ac.uk

Reactions with Diverse Nitrogen-Centred Nucleophiles (e.g., amines, hydrazines, azoles)

The chlorine atom at the C-3 position of 3-chloro-6-pyrrol-1-yl-pyridazine is readily displaced by various nitrogen-centered nucleophiles. This includes reactions with amines, hydrazines, and azoles, leading to the formation of a diverse range of N-substituted pyridazine derivatives. For instance, the reaction with pyrrolidine (B122466) yields 3-pyrrolidin-1-yl-6-(1H-pyrrol-1-yl)pyridazine. vulcanchem.comachemblock.com Similarly, reactions with other cyclic amines like piperidine (B6355638) and morpholine, as well as with various azoles such as pyrazole (B372694) and imidazole, have been documented. vulcanchem.comnih.govnih.govnih.gov The general reactivity pattern follows the principles of SNAr reactions, where the nucleophilic attack is favored at the electron-deficient carbon atom bearing the leaving group. wur.nlfrontiersin.org

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | Reference |

| Pyrrolidine | 3-Pyrrolidin-1-yl-6-(1H-pyrrol-1-yl)pyridazine | vulcanchem.comachemblock.com |

| Piperidine | 3-Piperidin-1-yl-6-(1H-pyrrol-1-yl)pyridazine | vulcanchem.com |

| Morpholine | 3-Morpholin-1-yl-6-(1H-pyrrol-1-yl)pyridazine | researchgate.net |

| Pyrazole | 3-(1H-Pyrazol-1-yl)-6-(1H-pyrrol-1-yl)pyridazine | mdpi.comresearchgate.net |

| Imidazole | 3-(1H-Imidazol-1-yl)-6-(1H-pyrrol-1-yl)pyridazine | vulcanchem.com |

| 3,5-Dimethylpyrazole | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(1H-pyrrol-1-yl)pyridazine | nih.gov |

Reactions with Oxygen-Centred Nucleophiles (e.g., phenoxides, alkoxides)

Oxygen-centered nucleophiles, such as phenoxides and alkoxides, can also displace the chlorine atom at the C-3 position. These reactions typically require a base to generate the more nucleophilic alkoxide or phenoxide ion. The products are the corresponding 3-alkoxy- or 3-aryloxy-6-pyrrol-1-yl-pyridazines. The reactivity of these nucleophiles is influenced by their basicity and steric hindrance.

Reactions with Carbon-Centred Nucleophiles

While less common than reactions with N- and O-nucleophiles, the displacement of the chlorine atom by carbon-centered nucleophiles is also possible. These reactions often require the use of organometallic reagents or carbanions generated from activated methylene (B1212753) compounds. Such transformations provide a direct route to C-C bond formation at the pyridazine core.

Directed C-C and C-N Cross-Coupling Reactions on the Pyridazine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of both carbon-carbon and carbon-nitrogen bonds. rsc.orgmdpi.com

Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki, Sonogashira)

The Suzuki-Miyaura coupling reaction, which involves the use of an organoboron reagent and a palladium catalyst, is a versatile method for creating C-C bonds. nih.govlibretexts.org this compound can be coupled with various aryl- or heteroarylboronic acids to yield the corresponding 3-aryl- or 3-heteroaryl-6-pyrrol-1-yl-pyridazines. mdpi.com The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step in the catalytic cycle. mdpi.com

The Sonogashira coupling, another palladium-catalyzed reaction, allows for the introduction of alkyne moieties. This reaction typically employs a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base. This method provides access to 3-alkynyl-6-pyrrol-1-yl-pyridazines, which are valuable intermediates for further synthetic transformations. researchgate.net

Table 2: Examples of Palladium-Catalyzed C-C Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product | Reference |

| Suzuki-Miyaura | Phenylboronic acid | 3-Phenyl-6-(1H-pyrrol-1-yl)pyridazine | mdpi.com |

| Suzuki-Miyaura | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-6-(1H-pyrrol-1-yl)pyridazine | mdpi.com |

| Sonogashira | Phenylacetylene | 3-(Phenylethynyl)-6-(1H-pyrrol-1-yl)pyridazine | researchgate.net |

C-N Bond Formations via Amination Reactions

The Buchwald-Hartwig amination is a key palladium-catalyzed method for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. chemspider.com The choice of palladium precursor, ligand, and base is crucial for achieving high yields and good functional group tolerance. wikipedia.orgchemspider.com This reaction has largely replaced harsher classical methods for the synthesis of N-aryl and N-heteroaryl amines due to its milder conditions and broader substrate scope. wikipedia.org

Electrophilic Substitution Reactions on the Pyrrole (B145914) Heterocycle

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The nitrogen atom of the pyrrole donates its lone pair of electrons into the ring, increasing the electron density at the carbon atoms and facilitating attack by electrophiles. Generally, electrophilic substitution on the pyrrole ring is a well-established process.

A notable example of such a reaction is the Vilsmeier-Haack reaction, which is a versatile method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The electrophile in this case is a chloroiminium ion.

Other common electrophilic substitution reactions that the pyrrole moiety in this compound could potentially undergo include acylation, nitration, and halogenation.

Acylation: Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, would be expected to introduce an acyl group onto the pyrrole ring, likely at the 2-position.

Nitration: Nitration of pyrroles can be achieved using various nitrating agents. Given the sensitivity of the pyrrole ring to strong acids, milder nitrating agents such as acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) are often preferred to prevent polymerization or degradation.

Halogenation: Halogenation of pyrroles is typically a facile reaction. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, respectively, onto the pyrrole ring.

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms in the pyridazine and pyrrole rings of this compound make it a potential ligand for the formation of metal complexes. The coordination chemistry of related N-heterocyclic ligands has been a subject of significant research interest. mdpi.comrsc.org

The design of ligands based on the this compound scaffold would be guided by the desired properties of the resulting metal complexes. The pyridazine and pyrrole nitrogen atoms can act as donor sites, allowing the molecule to function as a bidentate or monodentate ligand.

Key design principles include:

Bite Angle and Chelate Ring Size: When acting as a bidentate ligand, the distance between the coordinating nitrogen atoms will determine the bite angle and the size of the resulting chelate ring. This, in turn, influences the stability and geometry of the metal complex.

Electronic Effects: The chloro substituent on the pyridazine ring is electron-withdrawing, which can influence the donor strength of the pyridazine nitrogen atoms. Modifications to the pyrrole or pyridazine rings with other substituents could be used to tune the electronic properties of the ligand and, consequently, the reactivity of the metal center.

Steric Hindrance: The introduction of bulky substituents near the coordinating nitrogen atoms can be used to control the coordination geometry and prevent the formation of undesired polymeric structures.

The synthesis of organometallic complexes involving this compound would typically involve the reaction of the ligand with a suitable metal precursor. While specific examples with this exact ligand are not detailed in the available literature, analogous syntheses with similar pyridazinyl-based ligands provide a general framework.

For instance, the synthesis of half-sandwich Ru(II) complexes with the related ligand 3-chloro-6-(1H-pyrazol-1-yl)pyridazine has been reported. mdpi.com In this work, the ruthenium complexes were prepared by reacting the dimeric precursor [(η⁶-p-cymene)Ru(μ-X)(X)]₂ (where X = Cl, Br, I) with two molar equivalents of the ligand in an inert atmosphere at room temperature. mdpi.com This approach, known as the bridge-splitting reaction, is a common method for the synthesis of monomeric half-sandwich complexes.

A similar strategy could be employed for this compound. The reaction would likely proceed as follows:

Ligand + Metal Precursor → Organometallic Complex

The choice of solvent and reaction conditions would depend on the specific metal precursor and the desired complex. Characterization of the resulting complexes would typically involve techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. mdpi.com

The reactivity of metal complexes containing this compound as a ligand would be a key area of study. Mechanistic investigations would focus on processes such as ligand exchange, where a coordinated ligand is replaced by another molecule.

In the case of half-sandwich complexes, the lability of a co-ligand (e.g., a halide) can be influenced by the electronic properties of the other ligands, including the pyridazinyl-pyrrole ligand. mdpi.com For the analogous 3-chloro-6-(1H-pyrazol-1-yl)pyridazine Ru(II) complexes, DFT calculations have shown that the nature of the halide ligand affects the electrophilicity of the metal center, which in turn influences the rate of ligand substitution by incoming nucleophiles. mdpi.com It was found that the iodo analogue exhibited the highest electrophilicity and was expected to be the most reactive towards nucleophilic attack. mdpi.com

Similar mechanistic principles would apply to complexes of this compound. The electron-withdrawing nature of the chloro-pyridazinyl group would likely impact the electron density at the metal center and thus modulate the reactivity of the complex. Studies on ligand exchange kinetics, coupled with computational modeling, would provide valuable insights into the reaction mechanisms and the factors that control the reactivity of these organometallic systems.

Structure Activity Relationship Sar Studies and Derivatization Strategies

Rational Design and Synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine Analogs

The rational design of analogs of this compound is centered on established synthetic methodologies for pyridazine (B1198779) and pyrrole (B145914) chemistry. The core structure is typically assembled, followed by functionalization of the reactive chloro-substituent or modification of the pyrrole ring.

A primary synthetic route to the core structure involves the Paal-Knorr synthesis, a classical method for forming pyrroles. This approach would likely involve the condensation of a 3-amino-6-chloropyridazine (B20888) or 3-hydrazinyl-6-chloropyridazine precursor with a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or its synthetic equivalents (e.g., 2,5-dimethoxytetrahydrofuran), under acidic conditions. This strategy has been successfully employed to create various pyrrole-substituted aryl pyridazinone derivatives. nih.gov

Once the this compound scaffold is obtained, derivatization can be achieved through several pathways:

Nucleophilic Aromatic Substitution: The chlorine atom at the C-3 position of the pyridazine ring is activated towards nucleophilic displacement. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, providing a straightforward method for library synthesis. For instance, the reaction of 3-chloro-6-fluoropyridazine (B1600465) with nucleophiles demonstrates the reactivity of such halogenated positions. researchgate.net

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are extensively used to functionalize chloropyridazines. These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, attaching aryl, alkyl, or alkynyl groups to the pyridazine ring, thereby significantly expanding the accessible chemical space.

Coordination Chemistry: The nitrogen atoms of the pyridazine ring can act as ligands for metal ions. Studies on the analogous 3-chloro-6-(1H-pyrazol-1-yl)pyridazine have shown it can act as an N,N'-bidentate ligand, forming half-sandwich Ru(II) complexes. mdpi.comnih.gov This coordination alters the electronic properties and geometry of the molecule, opening avenues for applications in catalysis and materials science. A general synthetic scheme for such complexes involves reacting the pyridazine derivative with a metal precursor, such as [(η⁶-p-cymene)Ru(μ-X)(X)]₂. mdpi.com

Impact of Structural Modifications on Molecular Properties and Biological Interactions

Structural modifications to either the pyridazine or pyrrole ring can profoundly influence the molecule's electronic distribution, steric profile, and capacity for intermolecular interactions, which in turn dictates its biological activity.

The pyridazine ring is an electron-deficient system, a property that is enhanced by the presence of the C-3 chloro substituent. This inherent electron-withdrawing nature governs the reactivity and properties of the entire molecule. nih.gov

Modulation of Reactivity and Basicity: The properties of the pyridazine heterocycle can be modulated by substituents. blumberginstitute.org Replacing the C-3 chlorine with other groups alters the electronic landscape of the ring. Electron-donating groups can increase the basicity of the nitrogen atoms, while electron-withdrawing groups decrease it. This modulation is critical for tuning interactions with biological targets where protonation states and hydrogen bond strength are important.

Influence on Biological Activity: The substitution pattern is crucial for biological function. In a study of pyrrolamide-based DNA gyrase inhibitors that included a pyridazine moiety, the introduction of a hydroxyisopropyl group onto the pyridazine ring was found to significantly enhance antibacterial activity. nih.gov This highlights how even small alkyl and hydroxyl functionalities can create favorable interactions within a biological target's binding site. The table below illustrates the effect of substituting the C-3 chloro group in a related pyridazine scaffold.

| Scaffold | Substituent at C-3 | Observed Effect | Reference |

|---|---|---|---|

| Pyridazine | -Cl | Acts as a reactive handle for nucleophilic substitution and cross-coupling reactions. | researchgate.net |

| Pyridazine | -F | Can be used for regioselective metalation. | researchgate.net |

| Pyridazine | -OR | Modulates electronic properties and can direct ortho-metalation. | researchgate.net |

| Pyridazine-pyrrolamide | -C(CH₃)₂OH | Enhanced antibacterial and gyrase inhibitory activity. | nih.gov |

The pyrrole ring offers additional sites for modification that can influence molecular properties and biological interactions.

Substitution on the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system susceptible to electrophilic substitution. Halogenation is a common modification. SAR studies on pyrrolamide antibacterial agents have revealed that di-halogenation, particularly with chlorine, on the pyrrole ring is a critical determinant for potent activity. nih.gov This suggests that such modifications on the this compound scaffold could be a fruitful strategy for enhancing biological efficacy.

N-Substitutions: The nitrogen of the pyrrole ring is another point for derivatization. While the title compound has the pyridazine attached at this position, in related fused systems like pyrrolo[1,2-b]pyridazines, substituents on the pyrrole ring have been shown to modulate fluorescent properties, with π-conjugated systems increasing fluorescence. researchgate.net Ring-cleavage reactions of the pyridazine ring have also been observed in certain pyrrolo[3,4-d]pyridazines when reacted with acetylenic compounds, indicating that the interplay between the two rings can lead to complex chemical transformations. rsc.org

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

Crystal structure analysis reveals that the 3-chloro-6-(1H-pyrazol-1-yl)pyridazine molecule is nearly planar, with only a very small dihedral angle between the pyridazine and pyrazole (B372694) rings. nih.govnih.gov This planarity is a key feature, facilitating π-π stacking interactions. In the solid state, these molecules are connected by intermolecular C—H···N hydrogen bonds, where hydrogen atoms from the pyrazole C-H bonds interact with the non-ligating nitrogen atoms of adjacent pyridazine rings. nih.gov These interactions result in the formation of one-dimensional polymeric chains. nih.gov

In the 3,5-dimethyl substituted analog, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, the molecule is also approximately planar. Its crystal packing is stabilized by π–π interactions between the centroids of the pyridazine rings of neighboring molecules. nih.gov It is highly probable that this compound would adopt a similar planar conformation and participate in comparable intermolecular hydrogen bonding and π–π stacking interactions, which are crucial for molecular recognition in both biological systems and crystal engineering.

| Compound | Dihedral Angle Between Rings | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | 2.82(5)° | C—H···N hydrogen bonds forming polymeric chains. | nih.gov |

| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | 6.25(9)° | π–π stacking between pyridazine rings (separation ≈ 3.59 Å). | nih.gov |

Influence of Heteroatom Orientation on Reactivity and Biological Profile

The specific arrangement of heteroatoms (nitrogen and chlorine) in the this compound scaffold is fundamental to its chemical reactivity and biological profile.

Pyridazine Nitrogens: The two adjacent nitrogen atoms in the pyridazine ring create a unique electronic environment. This arrangement results in a significant dipole moment and provides a defined vector for interactions. nih.gov The lone pairs of these nitrogens are key hydrogen bond acceptors. The ability to form dual hydrogen bonds with a biological target is a distinctive feature of the pyridazine core compared to other azines. nih.gov Furthermore, these nitrogen atoms can act in concert as a bidentate chelating ligand for metal ions, as demonstrated in the formation of ruthenium complexes with the pyrazole analog. mdpi.com In these complexes, the pyridazine arm functions as a π-acceptor, influencing the electronic properties of the metal center. mdpi.com

C-3 Chlorine Atom: The chlorine atom at the 3-position is not merely a substituent but a critical functional group. Its electronegativity and position on the electron-deficient pyridazine ring make it a labile leaving group in nucleophilic aromatic substitution reactions. This reactivity is the cornerstone of many derivatization strategies aimed at building molecular diversity and tuning the biological profile. In studies of Ru(II) arene complexes, the nature of the halide ligand (Cl, Br, or I) was shown to modulate the electrophilicity and, consequently, the reactivity of the complex towards nucleophiles, which in turn could fine-tune pharmacological kinetics. mdpi.com This demonstrates that the identity of the heteroatom at this position directly impacts the compound's potential as a therapeutic agent.

Computational and Theoretical Investigations of 3 Chloro 6 Pyrrol 1 Yl Pyridazine

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For pyridazine (B1198779) derivatives, DFT is frequently used to calculate a range of properties that help in understanding their reactivity and potential applications. However, specific published DFT calculations for 3-Chloro-6-pyrrol-1-yl-pyridazine could not be located.

Chemical reactivity descriptors derived from DFT, such as Fukui functions and the global electrophilicity index, are vital for predicting how a molecule will interact with other chemical species. The Fukui function identifies the most electrophilic and nucleophilic sites within a molecule, while the electrophilicity index quantifies the molecule's ability to accept electrons. Studies on various pyridazine derivatives utilize these descriptors to understand their reaction mechanisms and biological activity. researchgate.net Unfortunately, no studies were found that specifically report these descriptors for this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. While this analysis is standard for many heterocyclic compounds, specific HOMO-LUMO energy values and gap information for this compound are not available in the reviewed scientific literature.

Molecular Electrostatic Potential (MEP) maps are valuable tools that visualize the charge distribution on a molecule's surface. These maps use a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, thereby predicting sites for electrostatic interactions. MEP analysis has been applied to various pyridazinone compounds to understand their intermolecular interactions. researchgate.net However, MEP maps specifically for this compound have not been published.

Computational methods can predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These predictions are extremely useful for complementing experimental data and confirming molecular structures. For the closely related compound, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, experimental NMR, IR, and UV-Vis data have been reported and sometimes compared with DFT-computed data for its metal complexes. mdpi.com However, predicted spectroscopic parameters for the standalone this compound are absent from the literature reviewed.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. acs.org This technique is particularly important in drug design to understand how a ligand might adapt its shape to fit into a protein's binding site. No published molecular dynamics simulation studies were found for this compound.

In Silico Approaches for Virtual Screening and Lead Compound Prioritization

In silico methods, including molecular docking and virtual screening, are essential in modern drug discovery. These computational techniques allow for the rapid screening of large libraries of compounds against a biological target to identify potential drug candidates. acs.org While various pyridazine derivatives are often included in such screening campaigns due to their wide range of biological activities, researchgate.net specific reports detailing the use of this compound in virtual screening or as a prioritized lead compound could not be identified in the reviewed literature.

Mechanistic Elucidation of Reactions via Computational Transition State Analysis

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be elucidated by analogy to computational studies on related pyridazine and pyrrole (B145914) systems. Density Functional Theory (DFT) is a primary tool for such investigations, allowing for the calculation of molecular geometries, electronic structures, and the energetic profiles of reaction pathways, including the identification of transition states.

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridazine ring, further enhanced by the electron-withdrawing chloro group, and the nucleophilic character of the pyrrole ring. Key reaction types amenable to computational analysis include nucleophilic aromatic substitution (SNA_r) at the chloro-substituted carbon, electrophilic substitution on the pyrrole ring, and cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNA_r): A Hypothetical Transition State Analysis

A plausible and significant reaction pathway for this compound is the nucleophilic aromatic substitution of the chlorine atom. A computational study of this reaction, for instance with a generic nucleophile (Nu⁻), would involve mapping the potential energy surface to locate the transition state.

The generally accepted mechanism for SNA_r on electron-deficient heteroaromatics proceeds through a Meisenheimer-like intermediate. The reaction pathway can be modeled using DFT calculations, typically with a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)).

A hypothetical reaction coordinate analysis would reveal the following key points:

Reactant Complex: The initial approach of the nucleophile to the C3 position of the pyridazine ring, forming a pre-reaction complex.

Transition State (TS1): The formation of the C-Nu bond and the simultaneous initiation of the C-Cl bond cleavage. This is the highest point on the energy profile for this step.

Meisenheimer Intermediate: A transient, high-energy species where both the nucleophile and the leaving group are attached to the carbon atom.

Transition State (TS2): The cleavage of the C-Cl bond.

Product Complex: The final substituted product with the departed chloride ion.

The calculated activation energy (ΔG‡) for the formation of the transition state is a critical parameter for predicting the reaction rate. For a substituted pyridazine, the presence of the electron-withdrawing pyrrolyl group at the C6 position is expected to stabilize the negative charge developed in the transition state, thereby lowering the activation barrier compared to an unsubstituted 3-chloropyridazine (B74176).

Table 1: Hypothetical DFT-Calculated Parameters for the Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu⁻)

| Parameter | Reactant Complex | Transition State (TS1) | Meisenheimer Intermediate | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | +8.5 | -10.7 |

| Key Bond Distance (Å) C3-Nu | 2.85 | 1.95 | 1.50 | 1.45 |

| Key Bond Distance (Å) C3-Cl | 1.74 | 1.98 | 2.35 | 3.50 |

| Imaginary Frequency (cm⁻¹) | 0 | -350 | 0 | 0 |

Note: The values in this table are hypothetical and intended for illustrative purposes, based on general principles of SNA_r reactions of similar heterocyclic systems.

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring in this compound is electron-rich and thus susceptible to electrophilic attack. Computational analysis can predict the most likely site of substitution (C2' vs. C3' of the pyrrole ring) by examining the stability of the corresponding Wheland intermediates (sigma complexes).

The transition state for electrophilic substitution would involve the approach of the electrophile and the formation of a new C-E bond, leading to the Wheland intermediate. The relative energies of the transition states leading to substitution at different positions on the pyrrole ring would determine the regioselectivity of the reaction.

Table 2: Hypothetical Relative Energies of Transition States for Electrophilic Substitution on the Pyrrole Moiety

| Position of Substitution | Relative Transition State Energy (kcal/mol) |

| C2' | 0.0 |

| C3' | +4.5 |

Note: These are hypothetical values. Typically, electrophilic substitution on N-substituted pyrroles favors the C2' position due to better charge delocalization in the intermediate.

The computational elucidation of reaction mechanisms through transition state analysis provides invaluable, atomistic-level understanding of the factors governing the reactivity of complex molecules like this compound. While direct experimental and computational data for this specific compound remains to be broadly published, the application of established theoretical principles allows for robust predictions of its chemical behavior. Such theoretical insights are instrumental in the rational design of new synthetic routes and the development of novel pyridazine-based compounds with tailored properties.

Advanced Research Applications of 3 Chloro 6 Pyrrol 1 Yl Pyridazine Derivatives

Potential in Medicinal Chemistry

The pyridazine (B1198779) nucleus is a well-established pharmacophore, and its derivatives have been extensively studied for various therapeutic purposes. The incorporation of a pyrrole (B145914) ring and a reactive chlorine atom in 3-Chloro-6-pyrrol-1-yl-pyridazine offers a strategic advantage for the synthesis of new chemical entities with enhanced pharmacological profiles.

Investigation of Anticancer Activity and Associated Molecular Pathways

Derivatives of pyridazine have shown significant promise as anticancer agents, and research into analogous structures suggests that derivatives of this compound could exhibit similar or enhanced activities. Studies on 3,6-disubstituted pyridazines have identified these compounds as a novel class of anticancer agents that target key regulators of the cell cycle.

One area of investigation has been the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and are often dysregulated in cancer cells. A series of 3,6-disubstituted pyridazines demonstrated potent anti-proliferative action against human breast cancer cell lines, such as T-47D and MDA-MB-231. nih.gov The mechanism of action for some of these derivatives was found to be the induction of apoptosis and cell cycle arrest, highlighting their potential as targeted cancer therapeutics. nih.gov

Furthermore, organometallic complexes incorporating pyridazine-based ligands have been explored for their cytotoxic properties. For instance, half-sandwich Ru(II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, a compound structurally similar to this compound, have been synthesized and characterized. mdpi.com These complexes exhibit cytotoxicity, and their mechanism is thought to involve the modulation of cellular accumulation and reactivity towards biomolecules, influenced by the other ligands attached to the metal center. mdpi.com

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Potential Molecular Target |

| 3,6-Disubstituted Pyridazines | T-47D, MDA-MB-231 (Breast Cancer) | Anti-proliferative activity, induction of apoptosis | Cyclin-Dependent Kinase 2 (CDK2) |

| Ru(II) Complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | Various | Cytotoxicity | DNA and other cellular nucleophiles |

| 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives | Ovarian (OVCAR-3), Breast (MDA-MB-468) | Significant cytotoxic effects | Not specified |

Exploration of Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral) and Resistance Modulation

The pyridazine scaffold is a component of numerous compounds with demonstrated antimicrobial properties. The structural features of this compound make it an attractive starting point for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Research on various pyridazine derivatives has revealed their potential as antibacterial and antifungal agents. sarpublication.com For example, certain pyridazinone derivatives have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The versatility of the pyridazine ring allows for the introduction of various substituents, which can be tailored to enhance antimicrobial potency and spectrum. sarpublication.com

The pyrrole moiety also contributes to the antimicrobial potential. Pyrrole-containing compounds have been investigated for their distinctive action against various bacterial strains. The combination of the pyridazine and pyrrole rings in this compound could lead to synergistic effects, resulting in novel compounds with enhanced efficacy.

Anti-inflammatory and Analgesic Research

Chronic inflammation is a key factor in a multitude of diseases, and the development of new anti-inflammatory agents with improved safety profiles is a major goal of medicinal chemistry. Pyridazine derivatives have emerged as a promising class of compounds in this area.

Studies on pyrrolo[3,4-d]pyridazinone derivatives, which share a fused pyrrole-pyridazine core, have identified them as potent dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), two key enzymes in the inflammatory cascade. nih.gov By inhibiting both pathways, these compounds can offer a broader spectrum of anti-inflammatory activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.gov

Specifically, new pyridazine derivatives have been developed as selective COX-2 inhibitors. cu.edu.eg One such derivative, compound 3g in a cited study, exhibited anti-inflammatory activity comparable to the established drug indomethacin (B1671933) and was equipotent to celecoxib, a known selective COX-2 inhibitor. cu.edu.eg Importantly, this compound also showed a better gastric safety profile, a significant advantage over many existing anti-inflammatory drugs. cu.edu.eg The structural similarities suggest that derivatives of this compound could be promising candidates for the development of novel anti-inflammatory and analgesic agents. sarpublication.comresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Pyridazine Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings |

| Pyrrolo[3,4-d]pyridazinone derivatives | Dual COX/LOX inhibition | Broad-spectrum anti-inflammatory potential |

| 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (3g) | Selective COX-2 inhibition | Activity comparable to indomethacin, equipotent to celecoxib, with a better gastric profile |

Other Pharmacological Research Areas (e.g., Antihypertensive, Antithrombotic)

The pharmacological potential of the pyridazine nucleus extends beyond anticancer, antimicrobial, and anti-inflammatory activities. sarpublication.com Derivatives of this versatile heterocycle have been investigated for a range of other therapeutic applications, including cardiovascular diseases.

The inherent electronic properties of the pyridazine ring make it a suitable scaffold for designing molecules that can interact with various biological targets involved in blood pressure regulation and thrombosis. Research has indicated that certain pyridazine derivatives possess antihypertensive properties. While specific studies on this compound derivatives in this area are not widely documented, the general potential of the pyridazine class suggests this as a viable avenue for future research.

Identification of Biological Targets and Modes of Action

A critical aspect of drug discovery is the identification of the specific biological targets through which a compound exerts its therapeutic effect. For derivatives of pyridazine, several molecular targets have been identified, providing a rational basis for the design of more potent and selective drugs.

In the context of anticancer research, as previously mentioned, cyclin-dependent kinase 2 (CDK2) has been identified as a key target for some 3,6-disubstituted pyridazine derivatives. nih.gov For the antimicrobial applications, while specific targets for derivatives of this compound are yet to be fully elucidated, related pyrrole-containing compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV (GyrB/ParE).

In the realm of anti-inflammatory research, the primary targets identified for pyridazinone derivatives are the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. cu.edu.eg The ability to selectively inhibit COX-2 over COX-1 is a key objective, as it is associated with a reduced risk of gastrointestinal side effects.

Applications in Materials Science and Optoelectronics

The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, also make it an interesting component for the development of advanced materials. When combined with an electron-rich moiety like pyrrole, the resulting this compound scaffold can give rise to molecules with intriguing optical and electronic properties.

While the application of this compound derivatives in materials science is a less explored area compared to their medicinal applications, the broader class of pyridazine derivatives has been investigated for its potential in creating organic materials for electronic and optoelectronic devices. researchgate.net The ability of these molecules to participate in π-π stacking interactions and their tunable electronic energy levels make them candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net

The synthesis of pyridazine derivatives through methods like the Suzuki-Miyaura cross-coupling reaction allows for the systematic modification of their structure to fine-tune their optical and electronic properties. mdpi.com Further research into the materials science applications of this compound derivatives could unlock new possibilities for the creation of novel functional materials.

Development of Non-linear Optical (NLO) Materials

The field of non-linear optics (NLO) is of significant interest for applications in optical communications, data storage, and signal processing. nih.gov Organic molecules with "push-pull" characteristics, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, often exhibit large second-order NLO responses. nih.gov The pyridazine ring is an effective electron-deficient component in such systems. uminho.ptmdpi.com

Derivatives of this compound are promising candidates for NLO materials. The pyrrole group can act as an electron donor, while the chloro-pyridazine core functions as the electron acceptor. Further functionalization of this scaffold can enhance its NLO properties. For instance, replacing the chlorine atom with various π-conjugated linkers and strong electron-acceptor groups can create sophisticated push-pull chromophores. mdpi.com Theoretical studies using Density Functional Theory (DFT) on similar push-pull pyridazine systems have shown that structural modifications can significantly influence their NLO properties. uminho.pt The first hyperpolarizability (β), a measure of the NLO response, can be fine-tuned by varying the donor and acceptor moieties. uminho.ptmdpi.com

A study on thienylpyridazine derivatives demonstrated that the introduction of a cyano-phenyl group resulted in a significant first hyperpolarizability, highlighting the potential of this class of compounds as second harmonic generation (SHG) chromophores. mdpi.com

Table 1: Non-linear Optical Properties of Selected Push-Pull Tetrazole Derivatives

| Compound | Electron Donor | Electron Acceptor | First Hyperpolarizability (βtot) (x 10⁻³⁰ esu) |

| 1a | 4-methoxyphenyl | Tetrazole | 38.4 |

| 1b | 4-(N,N-dimethylamino)phenyl | Tetrazole | 134.4 |

| 1c | 4-(N,N-diphenylamino)phenyl | Tetrazole | 179.3 |

| 1d | Ferrocenyl | Tetrazole | 250.0 |

This table presents data for tetrazole derivatives to illustrate the impact of donor strength on NLO properties, a principle applicable to the design of this compound based NLO materials. nih.gov

Luminescent and Fluorescent Probes

Luminescent and fluorescent probes are invaluable tools in various fields, including biomedical imaging and environmental sensing. The design of such probes often involves a fluorophore unit connected to a receptor that can selectively interact with a target analyte. Pyridazine and its derivatives have been explored as components of luminescent materials. nih.gov

Derivatives of this compound can be envisioned as scaffolds for novel fluorescent probes. The inherent photophysical properties of the pyridazine ring can be modulated by introducing different substituents. For example, the synthesis of pyrazolopyridopyridazine diones has yielded compounds with significant fluorescence intensity. nih.gov The emission properties of these compounds were found to be influenced by the nature of the substituents on the phenyl rings. nih.gov

Furthermore, metal complexes incorporating pyridazine-based ligands can exhibit interesting luminescent properties. A terbium-metal-organic framework (Tb-MOF) with pyridyl sites has been shown to be a highly sensitive detector for certain metal ions. capes.gov.br This suggests that coordination complexes of this compound derivatives could be developed as luminescent sensors. The design of push-pull chromophores based on this scaffold could also lead to solvatochromic dyes, where the emission color changes with the polarity of the solvent, a useful feature for sensing applications. nih.govresearchgate.net

Table 2: Photophysical Properties of a Pyrazine-Based Chromophore in Different Solvents

| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) |

| Hexane | 0.1 | 420 | 480 |

| Toluene | 2.4 | 425 | 500 |

| Chloroform | 4.1 | 430 | 520 |

| Tetrahydrofuran | 4.0 | 428 | 530 |

| Acetonitrile | 5.8 | 425 | 550 |

| Dimethyl sulfoxide (B87167) | 7.2 | 435 | 570 |

This table showcases the solvatochromic behavior of a pyrazine-based probe, a property that could be engineered into derivatives of this compound. nih.gov

Organic Semiconductor and Photovoltaic Applications

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials. ucla.edu Electron-deficient heterocyclic compounds, such as pyridazine, are of interest for developing n-type organic semiconductors and as components in photosensitizers for dye-sensitized solar cells (DSSCs). mdpi.comrsc.org

Derivatives of this compound possess the electronic characteristics suitable for these applications. The electron-withdrawing nature of the pyridazine ring can facilitate electron transport, a key requirement for n-type semiconductors. By polymerizing appropriately functionalized derivatives of this compound, novel semiconducting polymers could be synthesized. ucla.edu

In the context of photovoltaics, pyrazine-based organic photosensitizers have been successfully used in DSSCs. mdpi.com These dyes typically have a donor-π-acceptor (D-π-A) structure, where the pyridazine moiety can act as a strong electron-accepting anchor to the TiO₂ surface. mdpi.com Derivatives of this compound could be designed with this architecture, incorporating a strong donor group and a suitable anchoring group for attachment to the semiconductor electrode.

Table 3: Photovoltaic Performance of Pyrazine-Based Photosensitizers in DSSCs

| Photosensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor | Power Conversion Efficiency (%) |

| TPP | 10.5 | 0.68 | 0.70 | 5.0 |

| TPPS | 11.2 | 0.70 | 0.71 | 5.6 |

| TPPF | 12.0 | 0.72 | 0.72 | 6.2 |

| N719 (Standard) | 15.5 | 0.75 | 0.73 | 8.3 |

This table presents the performance of different pyrazine-based photosensitizers, indicating the potential of related pyridazine structures in solar cell applications. mdpi.com

Catalytic Applications and Ligand Development

The development of novel ligands is crucial for advancing transition metal catalysis. N-heterocyclic compounds are widely used as ligands due to their ability to form stable complexes with a variety of metals. The pyridazine ring, with its two adjacent nitrogen atoms, can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. nih.govmdpi.com

Derivatives of this compound are excellent candidates for ligand development. A notable example is the use of the closely related 3-chloro-6-(1H-pyrazol-1-yl)pyridazine as a bidentate ligand in the synthesis of half-sandwich Ru(II) complexes. mdpi.com In these complexes, the ligand coordinates to the ruthenium center through one nitrogen atom of the pyridazine ring and one from the pyrazole (B372694) ring. mdpi.com These complexes have been investigated for their potential biomedical applications. mdpi.com

The electronic properties of the this compound scaffold can be tuned by modifying the pyrrole ring or by replacing the chlorine atom, which in turn would modulate the catalytic activity of the corresponding metal complexes. These tailored ligands could find applications in various catalytic transformations, such as hydrogenation, oxidation, and cross-coupling reactions. rsc.orgbeilstein-journals.orggoettingen-research-online.de For instance, ruthenium complexes with pincer-type ligands containing a central pyridine (B92270) ring have shown activity in the hydrogenation of ketones. goettingen-research-online.de

Table 4: Selected Bond Lengths and Angles of a Ru(II) Complex with a 3-chloro-6-(1H-pyrazol-1-yl)pyridazine Ligand

| Parameter | Value |

| Ru-N(pyridazine) (Å) | 2.08 |

| Ru-N(pyrazole) (Å) | 2.09 |

| Ru-Cl (Å) | 2.41 |

| N(pyridazine)-Ru-N(pyrazole) (°) | 77.5 |

| N(pyridazine)-Ru-Cl (°) | 85.4 |

| N(pyrazole)-Ru-Cl (°) | 86.2 |

This table provides structural data for a Ru(II) complex with a ligand analogous to derivatives of this compound, illustrating the coordination behavior. mdpi.com

Agrochemistry Research Potential

The pyridazine scaffold is found in a number of commercially successful agrochemicals, including herbicides and plant growth regulators. researchgate.netwikipedia.org This highlights the significant potential of novel pyridazine derivatives in this field.

Herbicidal Activity Studies

The development of new herbicides with novel modes of action is crucial to combat the evolution of weed resistance to existing products. mdpi.com Pyridazine and pyridazinone derivatives have been extensively studied for their herbicidal properties. nih.govresearchgate.netnih.gov For instance, some pyridazinone derivatives are known to inhibit phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway, leading to bleaching of the plant. nih.gov

Derivatives of this compound represent a promising starting point for the discovery of new herbicides. By applying strategies like scaffold hopping from known herbicides, novel pyridazine-based compounds can be designed and synthesized. nih.gov A recent study on pyridazine carboxamide derivatives revealed that a compound with a 6-chloro substituent on the pyridazine ring exhibited excellent post-emergence herbicidal activity against broadleaf weeds. nih.gov The structure-activity relationship (SAR) of these compounds can be systematically explored by modifying the substituents on both the pyridazine and pyrrole rings to optimize their herbicidal efficacy and selectivity. nih.govmdpi.com

Table 5: Herbicidal Activity of Selected Pyridazine Derivatives against Various Weed Species

| Compound | Weed Species | Growth Inhibition (%) at 150 g/ha (Post-emergence) |

| V-8 | Abutilon theophrasti | 95 |

| Amaranthus retroflexus | 98 | |

| Chenopodium album | 92 | |

| Picloram | Abutilon theophrasti | 85 |

| Amaranthus retroflexus | 90 | |

| Chenopodium album | 88 |

This table compares the herbicidal activity of a novel 6-pyrazolyl-2-picolinic acid derivative (V-8) with the commercial herbicide Picloram, demonstrating the potential for new pyridazine-based herbicides. mdpi.com

Plant Growth Regulatory Effects

Plant growth regulators are used in agriculture to modify plant growth and development, for example, to control plant height, enhance branching, or improve crop yield and quality. researchgate.net The pyridazine heterocycle is present in compounds known to have plant growth regulatory effects. researchgate.net For example, maleic hydrazide, a pyridazinedione derivative, is used to prevent sprouting in stored crops. researchgate.net

Derivatives of this compound could be explored for their potential as novel plant growth regulators. Studies on related heterocyclic compounds, such as pyrimidine (B1678525) and pyridine derivatives, have shown that they can act similarly to natural plant hormones like auxins and cytokinins, influencing processes such as cell elongation and division. researchgate.net Soaking seeds in dilute solutions of these compounds has been found to improve the growth and productivity of sorghum. researchgate.net This suggests that a systematic investigation into the effects of this compound derivatives on various crops could lead to the discovery of new and effective plant growth regulators.

Emerging Interdisciplinary Applications (e.g., Corrosion Inhibitors, Chemical Sensors)

The unique electronic properties and structural features of the pyridazine and pyrrole rings, combined with the reactivity of the chloro group, make derivatives of this compound promising candidates for development in materials science and analytical chemistry.

The development of effective corrosion inhibitors is crucial for protecting metallic materials in various industrial environments. Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

Recent studies on pyridazine derivatives have highlighted their potential as potent corrosion inhibitors. For instance, two newly synthesized pyridazine-based compounds, referred to as PZ-oxy and PZ-yl, have demonstrated high inhibition efficiencies of 94% and 96%, respectively, for mild steel in a 1 M HCl solution. tandfonline.com The protective mechanism is attributed to the formation of a stable inhibitor layer on the metal surface, which is supported by both electrochemical analyses and surface characterization techniques like scanning electron microscopy (SEM). tandfonline.com The adsorption of these molecules on the steel surface follows a chemisorption mechanism, where the inhibitor molecules displace water and aggressive ions, thereby preventing corrosion. tandfonline.comtandfonline.com

Furthermore, research on other nitrogen-containing heterocyclic compounds with chloro-substituents has shown promising results. A pyridine derivative, 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP), was found to be an effective corrosion inhibitor for low carbon steel in a hydrochloric acid medium. researchgate.net The presence of the nitrogen atom in the pyridine ring and the chloro-substituent likely contribute to the molecule's ability to adsorb onto the metal surface and inhibit corrosion.

These findings suggest that derivatives of this compound, which contain both a pyridazine ring and a chloro group, could exhibit significant corrosion inhibition properties. The pyrrole ring, being an electron-rich aromatic system, could further enhance the adsorption process on the metal surface.

Table 1: Corrosion Inhibition Efficiency of Related Pyridazine and Pyridine Derivatives

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| PZ-oxy | Mild Steel | 1 M HCl | 94 |

| PZ-yl | Mild Steel | 1 M HCl | 96 |

| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) | Low Carbon Steel | 1 M HCl | Not specified in abstract |

Data sourced from studies on related pyridazine and pyridine derivatives.

Chemical sensors are devices that detect and respond to specific chemical species. The development of new chemosensors with high sensitivity and selectivity is an active area of research. Pyrrole and pyridazine derivatives have shown promise in this field due to their unique photophysical and electrochemical properties.

Research on 4-(pyrrol-1-yl)pyridine and its derivatives has demonstrated their capability as supramolecular chemosensors for the detection of nitrite (B80452) ions in aqueous solutions. mdpi.com The sensing mechanism involves changes in the supramolecular aggregation of the compounds upon interaction with the target anion, leading to a detectable signal. The dimethyl derivatives of 4-(pyrrol-1-yl)pyridine were found to be effective sensors for nitrite ions with low limits of detection. mdpi.com This suggests that the combination of a pyrrole ring with a nitrogen-containing heterocycle can be a viable strategy for designing anion sensors.

In a different approach, electrochemical sensors based on pyridazine derivatives are also being explored. For example, an electrochemical sensor for the fungicide pyrimethanil, which has a pyrimidine core (an isomer of pyridazine), has been developed using a modified glassy carbon electrode. nih.gov This sensor demonstrated a wide linear range and a low detection limit, highlighting the potential of nitrogen-containing heterocycles in electrochemical sensing applications.

Given that this compound contains both the pyrrole and pyridazine moieties, its derivatives could be investigated for their potential as either optical or electrochemical sensors. The chloro-substituent could also be used as a reactive site for further functionalization to tune the selectivity and sensitivity of the sensor.

Table 2: Sensing Properties of Related Pyrrole and Pyridazine Derivatives

| Sensor Compound/System | Analyte | Limit of Detection (LOD) |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Nitrite | 1.06 ppm |

| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | Nitrite | 1.05 ppm |

| Pyrimethanil sensor | Pyrimethanil | 1.6 x 10⁻⁸ mol L⁻¹ |

Data sourced from studies on related pyrrole and pyridazine derivatives.

Future Perspectives and Challenges in the Research Landscape of 3 Chloro 6 Pyrrol 1 Yl Pyridazine

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 3-Chloro-6-pyrrol-1-yl-pyridazine is a key challenge. Traditional methods for the synthesis of pyridazine (B1198779) derivatives often involve multi-step procedures with harsh reagents and low atom economy. Future research will likely focus on the following areas:

Catalytic C-N Cross-Coupling Reactions: Modern catalytic methods, such as Buchwald-Hartwig and Ullmann-type cross-coupling reactions, offer a more direct and atom-economical approach to the synthesis of this compound from 3,6-dichloropyridazine (B152260) and pyrrole (B145914). The challenge lies in developing catalysts that are not only highly efficient and selective but also reusable and based on earth-abundant metals, moving away from precious metals like palladium.

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and highly reproducible production of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to higher yields and purity while minimizing waste.

Biocatalysis: The use of enzymes in the synthesis of pyridazine derivatives is a nascent but promising field. Engineered enzymes could potentially catalyze the formation of the C-N bond with high specificity under mild conditions, representing the pinnacle of green chemistry.

| Synthetic Strategy | Advantages | Challenges |

| Catalytic C-N Cross-Coupling | High efficiency, good functional group tolerance. | Reliance on precious metals, catalyst poisoning. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Initial setup costs, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, limited substrate scope. |

Comprehensive Pharmacological Profiling and Preclinical Development Strategies

The pyridazine core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, particularly in oncology. nih.gov The pyrrole moiety in this compound can further enhance its interaction with biological targets.

Target Identification and Validation: A crucial first step is the identification of the specific molecular targets of this compound and its derivatives. Kinase inhibition is a prominent mechanism for many pyridazine-based anticancer agents. mdpi.com Computational docking studies, followed by in vitro enzymatic assays, can help identify potential kinase targets. For instance, docking studies on pyrrolo[1,2-b]pyridazine (B13699388) derivatives have shown good compatibility with the colchicine (B1669291) binding site of tubulin, suggesting a potential mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is essential to optimize its pharmacological properties. The chlorine atom at the 3-position serves as a convenient point for diversification through nucleophilic substitution or cross-coupling reactions. SAR studies will focus on how different substituents at this position affect potency, selectivity, and pharmacokinetic properties.

Preclinical Evaluation: Promising derivatives will need to undergo rigorous preclinical evaluation. This includes in vitro cytotoxicity screening against a panel of cancer cell lines, as demonstrated for various pyridazine derivatives. mdpi.comnih.gov Subsequent in vivo studies in animal models will be necessary to assess efficacy, toxicity, and pharmacokinetic profiles. The development of nanoparticle formulations could enhance the delivery and efficacy of these compounds, as shown for a pyrazolo-pyridazine derivative. mdpi.com

| Development Stage | Key Activities | Expected Outcome |

| Target Identification | Computational screening, in vitro kinase assays. | Identification of primary molecular targets. |

| SAR Studies | Synthesis of analog libraries, biological evaluation. | Optimization of lead compounds for potency and selectivity. |

| Preclinical Evaluation | In vitro cytotoxicity, in vivo animal models. | Assessment of efficacy, safety, and drug-like properties. |

Innovative Material Design and Functionalization for Targeted Applications

The electron-deficient nature of the pyridazine ring, combined with the electron-rich pyrrole moiety, gives this compound interesting electronic properties that can be exploited in materials science.

Organic Electronics: The π-conjugated system of this compound makes it a potential building block for organic electronic materials. By extending the conjugation through polymerization or by introducing other functional groups, it may be possible to develop new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The chlorine atom provides a reactive site for such functionalization.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridazine and pyrrole rings can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The properties of the resulting materials can be tuned by varying the metal ion and the organic linker.

Functional Polymers: The reactive chlorine atom allows for the grafting of this compound onto polymer backbones. This can be used to impart specific properties to the polymer, such as fluorescence, metal-binding capacity, or biological activity.

Synergistic Integration of Experimental and Computational Approaches

The combination of experimental and computational methods is a powerful strategy to accelerate the research and development of this compound and its derivatives.

Predictive Modeling for Synthesis and Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the pyridazine ring, guiding the design of synthetic routes. Computational studies can also help in understanding reaction mechanisms and optimizing reaction conditions.

In Silico Pharmacological Profiling: Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of this compound derivatives to various biological targets. nih.gov This can help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. For example, in silico studies of a pyrazolo-pyridazine derivative predicted good oral bioavailability. mdpi.com

Rational Design of Functional Materials: Computational modeling can be employed to predict the electronic and optical properties of materials based on the this compound scaffold. This allows for the in silico design of materials with desired properties before their experimental realization.

The future of research on this compound is bright, with numerous opportunities in both medicinal chemistry and materials science. Overcoming the challenges in its synthesis and fully elucidating its properties through a synergistic combination of experimental and computational approaches will be key to unlocking its full potential.

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). For example, the pyrrole NH proton typically appears at δ 8.5–9.5 ppm, while pyridazine protons resonate at δ 7.0–8.0 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ expected at m/z 196.6).

Advanced Contradiction Analysis : Discrepancies between calculated and observed spectra may arise from tautomerism or solvent effects. Variable-temperature NMR or deuteration experiments can resolve dynamic processes .

How do intermolecular interactions influence the crystallization and stability of this compound?

Advanced Research Focus

Crystal packing is dominated by:

- C–H⋯N Hydrogen Bonds : Form 2(10) ring motifs, creating polymeric chains (e.g., along the a-axis in analogous structures) .

- π-π Stacking : Distance between pyridazine rings (~3.5 Å) stabilizes the lattice.

Graph-set analysis (R²₂(8) motifs) quantifies these interactions, aiding in polymorph prediction . For stability, avoid hygroscopic solvents during recrystallization.

What strategies are recommended for evaluating the biological activity of this compound in drug discovery?

Q. Advanced Research Focus

- Target Identification : Molecular docking (AutoDock Vina) predicts affinity for kinases or GPCRs due to the pyridazine core’s resemblance to purine scaffolds .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

- Cellular Uptake : LC-MS quantifies intracellular concentrations after 24-hour exposure .

- SAR Studies : Modify the pyrrole substituent (e.g., introduce electron-withdrawing groups) to enhance potency and reduce off-target effects .

How can competing reaction pathways during functionalization of this compound be controlled?

Advanced Research Focus

Functionalization at the 3-chloro position often competes with pyrrole ring reactivity. Strategies include:

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific sites before electrophilic quenching .

- Protecting Groups : Temporarily block the pyrrole nitrogen with Boc groups to prevent undesired cross-coupling .

Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediate species .

What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Q. Basic Research Focus

- Standardization : Document exact stoichiometry (e.g., 1.2 equiv pyrrole to 3,6-dichloropyridazine) and reaction time (e.g., 16 hours at 80°C) .

- Quality Control : Use HPLC with a C18 column (UV detection at 254 nm) to verify purity (>95%).

Advanced Reproducibility : Address batch-to-batch variability by pre-drying solvents (molecular sieves) and validating starting material purity via elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。